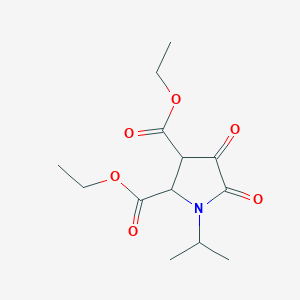
Diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate is an organic compound with the molecular formula C₁₃H₁₉NO₆. It is a derivative of pyrrolidine, featuring two ester groups and a dioxo functionality. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate typically involves the reaction of diethyl malonate with isopropylamine and an appropriate oxidizing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the formation of the pyrrolidine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
Diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological responses. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl pyrrole-2,5-dicarboxylate: Another pyrrolidine derivative with similar ester functionalities.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: A compound with a similar ester structure but different ring system.
Propiedades
Número CAS |
7399-13-5 |
|---|---|
Fórmula molecular |
C13H19NO6 |
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
diethyl 4,5-dioxo-1-propan-2-ylpyrrolidine-2,3-dicarboxylate |
InChI |
InChI=1S/C13H19NO6/c1-5-19-12(17)8-9(13(18)20-6-2)14(7(3)4)11(16)10(8)15/h7-9H,5-6H2,1-4H3 |
Clave InChI |
CEXTYTCTBMGGJK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(N(C(=O)C1=O)C(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


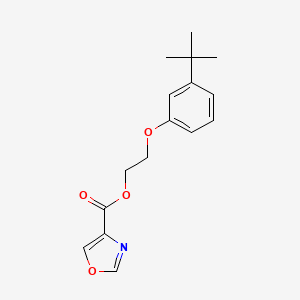
![4-(Bromomethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12881111.png)
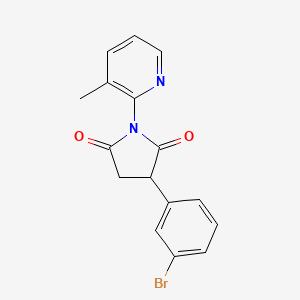
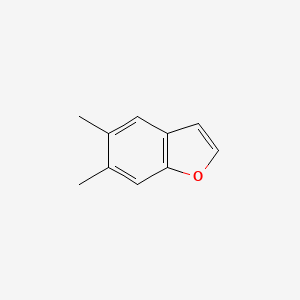
![Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881132.png)
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide](/img/structure/B12881135.png)
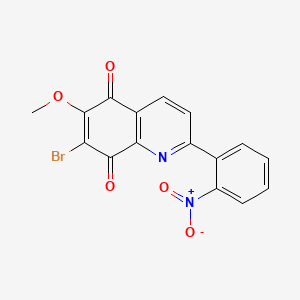
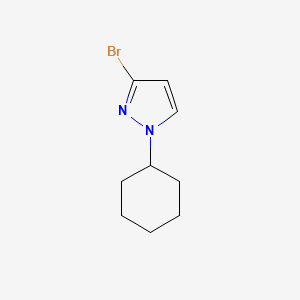

![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)
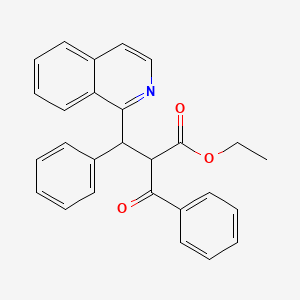
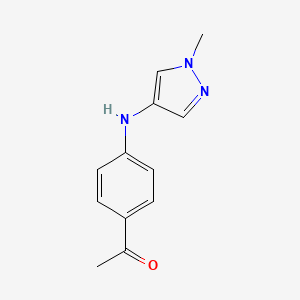
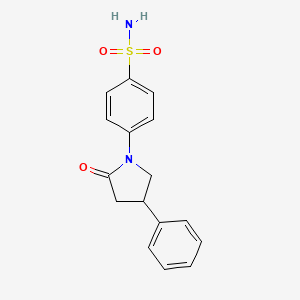
![3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881204.png)
